molecular formula C21H15F3N4OS B2543644 3-(4-METHYLPHENYL)-6-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE CAS No. 1114944-98-7

3-(4-METHYLPHENYL)-6-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE

Cat. No.: B2543644
CAS No.: 1114944-98-7
M. Wt: 428.43
InChI Key: XYVAWZCWCRATJL-UHFFFAOYSA-N
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Description

The compound 3-(4-methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine features a pyridazine core substituted at position 3 with a 4-methylphenyl group and at position 6 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 3-(trifluoromethyl)phenyl group. This structure combines aromaticity, heterocyclic diversity, and electron-withdrawing trifluoromethyl groups, which are often leveraged in medicinal chemistry to enhance metabolic stability and binding affinity .

For example, 1,2,4-oxadiazole rings are often formed through condensation of amidoximes with carboxylic acid derivatives under basic conditions .

Properties

IUPAC Name

5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4OS/c1-13-5-7-14(8-6-13)17-9-10-19(27-26-17)30-12-18-25-20(28-29-18)15-3-2-4-16(11-15)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVAWZCWCRATJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-6-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE typically involves multiple steps, starting with the preparation of the pyridazine core. The key steps include:

    Formation of the Pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 4-Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 3-(Trifluoromethyl)phenyl-1,2,4-Oxadiazol-5-ylmethylthio Group: This is typically done through nucleophilic substitution reactions, where the oxadiazole moiety is introduced via a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-6-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural components suggest its potential as an antimicrobial agent . Research indicates that derivatives of pyridazine and oxadiazole scaffolds are known for their biological activities, including antifungal and antibacterial properties. For instance, studies have shown that similar compounds exhibit significant efficacy against various pathogens, including strains of Candida and Staphylococcus species .

Case Study: Antifungal Activity

  • A series of pyridine-based compounds were synthesized and evaluated for their antifungal activity. Some derivatives demonstrated greater efficacy than fluconazole against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that 3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine could be a candidate for further investigation in antifungal drug development.

Anticancer Potential

The structural features of this compound may also lend it anticancer properties. Compounds containing pyridazine rings have been studied for their ability to inhibit tumor cell growth.

Case Study: Anticancer Activity Assessment

  • Similar compounds were evaluated by the National Cancer Institute (NCI) for their cytotoxic effects across various cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition rates, suggesting that the incorporation of specific substituents could enhance anticancer activity . This highlights the potential of this compound in cancer therapeutics.

Material Science Applications

Beyond biological applications, this compound may find utility in materials science. The unique electronic properties imparted by the trifluoromethyl and oxadiazole groups can be harnessed in the development of novel materials with specific electronic or optical properties.

Potential Applications:

  • Organic Electronics: The compound could be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics due to its electronic characteristics.
  • Sensors: Its chemical structure may allow for the development of sensors that detect specific biomolecules or environmental pollutants.

Summary Table of Applications

Application AreaDescriptionExample Studies
Medicinal ChemistryAntimicrobial and antifungal potentialEfficacy against Candida species
Anticancer ResearchGrowth inhibition in cancer cell linesNCI evaluations showing significant efficacy
Material SciencePotential use in organic electronics and sensorsExploration of electronic properties

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-6-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIDAZINE involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through:

    Molecular Targets: It may bind to specific enzymes, receptors, or proteins, altering their activity and leading to downstream effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core modifications, substituent variations, and functional group replacements. Key comparisons are outlined below:

Pyridazine/Oxadiazole Hybrids

a) 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
  • Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 3-methoxyphenyl group.
  • Impact: Methoxy groups enhance electron-donating effects and may improve solubility compared to methyl groups.
b) 6-({4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone
  • Structural Difference: The oxadiazole ring is replaced with a triazole, and the pyridazine core is oxidized to a pyridazinone.
  • Impact: Triazoles offer hydrogen-bonding capabilities distinct from oxadiazoles, which could alter interactions with enzyme active sites. Pyridazinones introduce keto groups that may influence redox properties .

Bi-1,2,4-Oxadiazole Derivatives

a) 5-{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Structural Difference : Features dual oxadiazole rings with fluorophenyl and methoxyphenyl substituents.
  • Impact : Fluorine atoms increase lipophilicity and metabolic resistance, while methoxy groups improve solubility. The absence of a sulfanyl linker may reduce conformational flexibility compared to the target compound .

Pharmacological Analogs

a) 2/3-Substituted-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-ones
  • Structural Difference: The pyridazine core is partially saturated (4,5-dihydropyridazinone), and the oxadiazole moiety is absent.

Structural and Functional Analysis

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl/Methoxy Groups : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing stability and resistance to oxidative metabolism compared to methyl or methoxy substituents .
  • This contrasts with rigid triazole or direct carbon-carbon linkages in analogs .

Computational Comparisons

  • Molecular Docking : AutoDock4 simulations (as referenced in ) could predict binding affinities. For instance, the trifluoromethyl group may form halogen bonds with residues like lysine or arginine, while the oxadiazole’s nitrogen atoms participate in hydrogen bonding .
  • Chemical Similarity Networks : Using Tanimoto coefficients (≥0.5) and Murcko scaffolds, the target compound clusters with other pyridazine-oxadiazole hybrids, indicating shared pharmacophoric features. Subtle substituent changes (e.g., methyl to methoxy) may explain variability in bioactivity within this cluster .

Biological Activity

The compound 3-(4-methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine represents a novel class of chemical entities that have garnered attention in medicinal chemistry due to their potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyridazine core.
  • A 1,2,4-oxadiazole moiety which is known for its diverse biological activities.
  • A trifluoromethyl group that enhances lipophilicity and potentially increases biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is associated with various mechanisms of action against cancer cells, including:

  • Inhibition of thymidylate synthase and HDAC (Histone Deacetylases) which are crucial in cell proliferation and survival .
  • Induction of apoptosis through activation of caspases and modulation of p53 pathways in cancer cell lines such as MCF-7 .

Antimicrobial Activity

Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, indicating their potential as antibiotics .

Anti-inflammatory Effects

Research indicates that related compounds exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways. This suggests that the compound may also possess therapeutic benefits in inflammatory diseases .

The biological activity of this compound can be attributed to:

  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Molecular Interactions : Molecular docking studies reveal strong interactions between the compound's aromatic rings and amino acid residues in target proteins, enhancing its binding affinity and specificity .
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in vitro.

Case Studies

Several studies provide insights into the efficacy of similar compounds:

Study ReferenceCompound TestedBiological ActivityResults
1,2,4-Oxadiazole DerivativeAnticancerInhibited cell proliferation in MCF-7 cells with IC50 values < 10 µM
Oxadiazole DerivativeAntimicrobialEffective against Staphylococcus aureus with MIC values < 20 µg/mL
Pyridine-based CompoundAntitubercularShowed significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 µM

Q & A

Q. What are the recommended synthetic pathways for synthesizing 3-(4-methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of heterocyclic compounds like this typically involves multi-step protocols. Based on analogous triazolo-thiadiazole syntheses (e.g., ), a stepwise approach is recommended:

Core Formation : React 4-methylphenyl-substituted pyridazine precursors with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 8–12 hrs) to introduce the sulfanyl group.

Oxadiazole Coupling : Use a carbodiimide-mediated coupling reaction (e.g., EDC/HOBt) to attach the 1,2,4-oxadiazole moiety.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product.

  • Optimization Tips : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of pyridazine to oxadiazole) to minimize side products .

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • 1H/13C NMR : Confirm substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; trifluoromethyl signals at δ 110–120 ppm in 13C).
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹ for oxadiazole; S–C stretch ~650 cm⁻¹).
  • Chromatography : Use HPLC (C18 column, acetonitrile/water) to assess purity (>95% required for biological assays).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity of this compound against fungal targets like 14α-demethylase (CYP51)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and CYP51 (PDB: 3LD6). Focus on:
  • Binding Affinity : Calculate ΔG values; prioritize interactions with heme iron or active-site residues (e.g., Leu376, Tyr118).
  • Dynamics : Perform MD simulations (GROMACS) to assess stability of docked complexes over 50–100 ns.
  • DFT Studies : Analyze electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps) to predict reactivity with CYP51 .

Q. How can contradictory data on biological activity (e.g., antifungal vs. anti-inflammatory) be resolved for structurally related compounds?

  • Methodological Answer :
  • Assay Standardization :

Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify off-target effects.

Enzyme-Specific Assays : Use CYP51 inhibition kits for antifungal validation vs. COX-2 assays for anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) using analogs from .
  • In Silico Toxicity Prediction : Apply tools like ProTox-II to rule out nonspecific cytotoxicity .

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